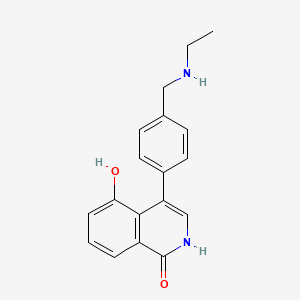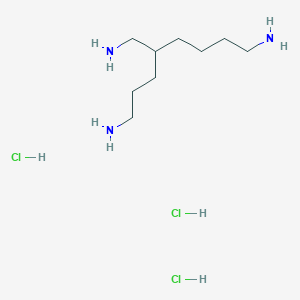![molecular formula C16H18O3S B11838978 1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl- CAS No. 133146-67-5](/img/structure/B11838978.png)
1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[45]decan-8-ol, 8-benzo[b]thien-2-yl- is a complex organic compound characterized by its unique spirocyclic structureThe presence of both dioxaspiro and benzo[b]thienyl groups in its structure contributes to its distinct chemical properties and reactivity .
Preparation Methods
The synthesis of 1,4-Dioxaspiro[45]decan-8-ol, 8-benzo[b]thien-2-yl- typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to achieve high yields and purity . Industrial production methods may vary, but they generally aim to optimize the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted derivatives.
Addition: The compound can participate in addition reactions, particularly with electrophiles and nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones, while substitution reactions can yield various substituted analogs.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl- can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.5]decan-8-ol: Lacks the benzo[b]thienyl group, resulting in different chemical properties and reactivity.
8-benzo[b]thien-2-yl derivatives: These compounds share the benzo[b]thienyl group but differ in other structural aspects, affecting their overall behavior and applications.
The uniqueness of 1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl- lies in its combined spirocyclic and benzo[b]thienyl features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
133146-67-5 |
|---|---|
Molecular Formula |
C16H18O3S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8-(1-benzothiophen-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C16H18O3S/c17-15(5-7-16(8-6-15)18-9-10-19-16)14-11-12-3-1-2-4-13(12)20-14/h1-4,11,17H,5-10H2 |
InChI Key |
JGLQLUZGWDPZLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C3=CC4=CC=CC=C4S3)O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)
![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)





![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)

![1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B11838964.png)
![tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11838970.png)
![2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11838975.png)


